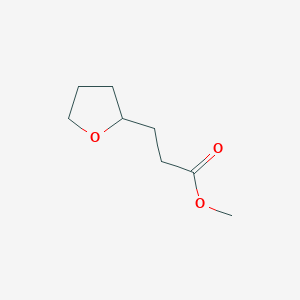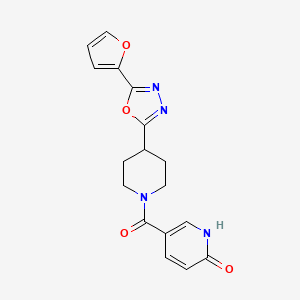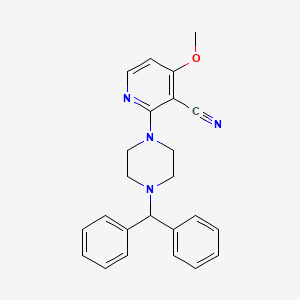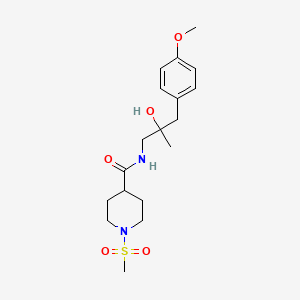![molecular formula C15H11F3N4O B2924935 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034487-37-9](/img/structure/B2924935.png)
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the use of certain chemicals and techniques.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with the pyrazolopyrimidinyl phenyl amide structure have been identified as potential anticancer agents. They have been shown to induce apoptosis, particularly in cells deficient in the p21 checkpoint, which is a downstream effector of p53 and plays a crucial role in cell cycle arrest in response to DNA damage . This suggests that derivatives of the compound could be used to target tumor cells that lack certain checkpoints, a common characteristic of cancerous cells.
Chemotherapy Sensitization
Research indicates that cells lacking the p21 checkpoint show increased sensitivity to clinically used antineoplastic drugs . This implies that the compound could be used to enhance the effectiveness of existing chemotherapy treatments by targeting p21-deficient tumor cells, potentially leading to more effective cancer treatment protocols.
Synthetic Routes for Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a key structural motif in medicinal chemistry. Its synthetic routes have been extensively developed, suggesting that derivatives of the compound could be synthesized for various medicinal applications, including the development of new pharmaceuticals .
Pharmaceutical Applications
Due to its structural significance, the pyrazolo[1,5-a]pyrimidine scaffold is considered important for pharmaceutical applications. It could serve as a precursor or an active moiety in the development of drugs with diverse therapeutic effects .
Pesticides Development
The unique structure of pyrazolo[1,5-a]pyrimidine derivatives makes them candidates for the development of pesticides. Their potential activity against a range of pests could be explored to create more effective and possibly safer agricultural chemicals .
Dyes and Pigments
Pyrazolo[1,5-a]pyrimidines are also involved in the synthesis of dyes and pigments. The compound could be utilized in the development of new colorants with specific properties for industrial applications .
Biological Studies
The compound’s ability to interact with various biological pathways makes it a valuable tool for biological studies. It could be used to understand the role of p21 in cancer biology and to identify other potential targets for anticancer drugs .
High Throughput Screening
The compound has been discovered through high throughput screening methods, indicating its potential for identifying novel therapeutic agents. It could be used in further high throughput screens to discover new drugs with specific activities against cancer or other diseases .
Propriétés
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-yl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)12-3-1-2-4-13(12)21-14(23)20-10-6-8-22-11(9-10)5-7-19-22/h1-9H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAQIDRDKTFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)

![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2924861.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2924862.png)


![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B2924867.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2924868.png)
![N-cyclopropyl-1-[6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2924869.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2924872.png)
![(1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2924874.png)
![2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2924875.png)